Kdm5A-IN-1 -

Kdm5A-IN-1

Catalog Number: EVT-271638
CAS Number:
Molecular Formula: C15H22N4O2
Molecular Weight: 290.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KDM5A-IN-1 is a potent and seletive inhibitor of KDM5A.
Source and Classification

Kdm5A-IN-1 was identified through high-throughput screening of chemical libraries aimed at finding compounds that inhibit KDM5A's demethylase activity. The compound belongs to a class of small molecules specifically designed to target the catalytic pocket of KDM5A, demonstrating selective inhibition over other members of the KDM family .

Synthesis Analysis

Methods and Technical Details

The synthesis of Kdm5A-IN-1 typically involves several steps, including:

  1. Design: Utilizing structure-based drug design to identify potential binding interactions with KDM5A's active site.
  2. Synthesis: Employing standard organic synthesis techniques, including coupling reactions and functional group modifications to create the desired molecular structure.
  3. Characterization: Utilizing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.

For example, one study described the synthesis of Kdm5A-IN-1 using a series of reactions that included the formation of key intermediates followed by cyclization to achieve the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of Kdm5A-IN-1 reveals several important features:

  • Core Structure: The compound typically contains a core that interacts with the iron ion in the active site of KDM5A.
  • Functional Groups: Specific functional groups are designed to enhance binding affinity and selectivity for KDM5A.

Data from structural studies indicate that Kdm5A-IN-1 fits well into the catalytic pocket, forming crucial hydrogen bonds and hydrophobic interactions with amino acid residues within KDM5A .

Chemical Reactions Analysis

Reactions and Technical Details

Kdm5A-IN-1 primarily acts through competitive inhibition, where it binds to the active site of KDM5A, preventing substrate access. The mechanism involves:

  1. Binding: The compound binds to the iron(II) center within the enzyme's active site.
  2. Inhibition: This binding blocks the demethylation reaction that would normally convert H3K4me3 to H3K4me2 or H3K4me1.

Experimental assays have shown that Kdm5A-IN-1 effectively inhibits demethylation in vitro, as evidenced by decreased levels of H3K4me2/3 in treated cell lysates .

Mechanism of Action

Process and Data

The mechanism by which Kdm5A-IN-1 exerts its effects involves:

  1. Competitive Inhibition: By occupying the active site, it prevents the binding of histone substrates.
  2. Alteration of Gene Expression: Inhibition leads to increased levels of tri-methylated histones, which can activate transcriptional programs suppressed by KDM5A.

Data from cellular assays indicate that treatment with Kdm5A-IN-1 results in altered expression profiles for genes regulated by KDM5A, demonstrating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kdm5A-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-500 g/mol depending on specific modifications.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: Stability studies indicate that the compound remains effective under physiological conditions for extended periods.

These properties are crucial for its application in biological systems and therapeutic development .

Applications

Scientific Uses

Kdm5A-IN-1 has several scientific applications, particularly in cancer research:

  • Cancer Therapy: As a selective inhibitor, it is being investigated for its potential to reverse transcriptional repression in cancer cells driven by aberrant KDM5A activity.
  • Epigenetic Studies: Researchers utilize this compound to study the role of histone methylation in gene regulation and its implications in various diseases.
  • Drug Development: It serves as a lead compound for developing more potent inhibitors targeting other members of the KDM family or related pathways .
Introduction to KDM5A as an Epigenetic Regulator

Histone Demethylation in Epigenetic Regulation

Histone lysine methylation is a dynamic epigenetic modification regulating chromatin accessibility and gene expression. The KDM5 (JARID1) subfamily of Fe(II)- and α-ketoglutarate (αKG)-dependent dioxygenases specifically catalyzes the removal of transcriptionally activating di- and tri-methyl marks from histone H3 lysine 4 (H3K4me2/me3). This demethylation represses gene transcription, positioning KDM5 enzymes as critical regulators of cellular differentiation, development, and disease pathogenesis [2] [5] [9]. Dysregulation of H3K4 methylation landscapes contributes to malignancies, making targeted inhibition of KDM5 enzymes, particularly KDM5A, a promising therapeutic strategy [6] [8].

KDM5A: Structural and Functional Overview

KDM5A (JARID1A/RBP2) is distinguished by a multi-domain architecture:

  • Catalytic Core: A linked JmjN-JmjC domain binds Fe(II) and αKG, facilitating oxidative demethylation [3] [6].
  • DNA/Histone Recognition Domains: An ARID domain binds DNA (consensus: CCGCCC), while three plant homeodomain (PHD) fingers read histone modifications (PHD1 prefers H3K4me0; PHD3 binds H3K4me3) [6] [9] [10].
  • Zinc Finger Domain: A C5HC2 motif stabilizes protein structure [6] [10].

Unlike KDM5C/5D (X/Y-linked), KDM5A localizes to autosomes (human Chr 12p13.33) and contains a third PHD domain, enhancing its regulatory complexity [6] [9] [10]. KDM5A demethylates H3K4me2/3 with high catalytic efficiency (kcat ~2–3 min−1; Km for αKG = 6–10 μM) [4].

Role of H3K4me2/me3 Demethylation in Transcriptional Control

H3K4me3 enrichment at promoters correlates with active transcription. KDM5A-mediated erasure of these marks establishes repressive chromatin states:

  • Silences tumor suppressors (e.g., p16, p27, BAK1) [6] [8].
  • Regulates developmental genes (e.g., HOXA cluster, RUNX2) during stem cell differentiation, osteogenesis, and neuronal commitment [7] [9] [10].
  • Promotes cancer hallmarks (drug resistance, metastasis) by suppressing differentiation genes [6] [8].

Table 1: KDM5A Functional Domains and Roles

DomainResidues (Human)FunctionBiological Impact
JmjN25–59Stabilizes JmjC domainEssential for catalytic activity
ARID85–170Binds DNA (CCGCCC)Target gene localization
PHD1295–343Reads H3K4me0; allosterically activates demethylaseEnhances enzymatic activity
PHD31164–1215Binds H3K4me3Recruitment to active promoters
JmjC470–586Catalytic center; binds Fe(II)/αKGH3K4me2/me3 demethylation
C5HC2 Zinc Finger679–729Structural integrityProtein stability and complex formation

Properties

Product Name

Kdm5A-IN-1

IUPAC Name

N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

InChI

InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1

InChI Key

CXEXTVGTDZRKJS-LLVKDONJSA-N

SMILES

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3

Solubility

Soluble in DMSO

Synonyms

KDM5A-IN-1; KDM5A IN 1; KDM5AIN1; KDM5A inhibitor-1; KDM5A inhibitor 1;

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.